9,10-Dihydroanthracen-9-ol

biocatalysis naphthalene dioxygenase enantioselective oxidation

Researchers studying PAH biodegradation often miss the minor mono-alcohol pathway, compromising enzyme regiospecificity quantification. 9,10-Dihydroanthracen-9-ol (CAS 611-63-2) is the authentic minor product (<5% yield) of naphthalene dioxygenase oxidation of 9,10-dihydroanthracene, distinct from the major cis-diol metabolite. Procure this compound to ensure accurate analytical calibration. - Essential HPLC/GC-MS reference standard for distinguishing minor vs. major enzymatic products. - Benzylic hydroxyl group reduces LogP by ~2.2 units vs. DHA, enabling aqueous-phase biocatalysis studies. - Candidate hydrogen-atom donor for radical-chain research, with potential for comparative BDE studies.

Molecular Formula C14H12O
Molecular Weight 196.24 g/mol
CAS No. 611-63-2
Cat. No. B14086482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydroanthracen-9-ol
CAS611-63-2
Molecular FormulaC14H12O
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(C3=CC=CC=C31)O
InChIInChI=1S/C14H12O/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,14-15H,9H2
InChIKeyAKQUOSGXZNGBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dihydroanthracen-9-ol Identity and Physicochemical Profile


9,10-Dihydroanthracen-9-ol (CAS 611-63-2), also referred to as 9-hydroxy-9,10-dihydroanthracene or 9,10-dihydro-9-anthracenol, is a polycyclic aromatic alcohol derived from anthracene. It features a hydroxyl group at the 9-position of the partially saturated central ring, yielding the molecular formula C₁₄H₁₂O and a molecular weight of 196.24 g·mol⁻¹ [1]. Predicted physicochemical properties include a density of 1.2±0.1 g·cm⁻³, a boiling point of 357.9±11.0 °C, a computed LogP of 2.50, and an estimated water solubility of 33.51 mg·L⁻¹ at 25 °C [1]. The compound has been identified as a minor product in the enzymatic oxidation of 9,10-dihydroanthracene by naphthalene dioxygenase, distinguishing it from the major cis-diol metabolite [2].

9,10-Dihydroanthracen-9-ol Cannot Be Replaced by Analogs


Although 9,10-dihydroanthracen-9-ol belongs to the dihydroanthracene family, its benzylic hydroxyl group fundamentally alters reactivity, polarity, and biological processing compared to close analogs such as 9,10-dihydroanthracene (DHA) or 9-anthracenol. Enzymatic oxidation studies demonstrate that naphthalene dioxygenase processes DHA to a cis-diol (>95% yield) rather than the mono-alcohol, confirming that the hydroxylated scaffold is not simply an intermediate on the major metabolic pathway but a distinct product with its own formation constraints [1]. Moreover, the introduction of the hydroxyl group reduces the predicted LogP by approximately 2.2 units relative to DHA, substantially increasing hydrophilicity and altering solvent partitioning [2]. These molecular-level differences mean that substituting a generic dihydroanthracene or anthracenol for 9,10-dihydroanthracen-9-ol would compromise reaction selectivity, solubility, and biological readouts, making compound-specific selection essential.

9,10-Dihydroanthracen-9-ol vs. Analogs: Quantitative Evidence


Enzymatic Oxidation Regioselectivity vs. cis-Diol

When 9,10-dihydroanthracene is oxidized by naphthalene dioxygenase (Pseudomonas putida NCIB 9816-4), 9,10-dihydroanthracen-9-ol is formed as a minor product with a relative yield of <5%, whereas the major product, (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene, is produced with >95% relative yield and >95% enantiomeric excess [1]. This direct head-to-head comparison within the same enzymatic system quantifies the strong preference for cis-dihydroxylation over mono-hydroxylation at the 9-position.

biocatalysis naphthalene dioxygenase enantioselective oxidation metabolite profiling

Hydrophilicity Gain and LogP Reduction

Predicted octanol-water partition coefficients reveal that 9,10-dihydroanthracen-9-ol (LogP = 2.50) is substantially more hydrophilic than its parent hydrocarbon 9,10-dihydroanthracene (LogP = 4.66) [1]. The ΔLogP of −2.16 corresponds to an approximately 145-fold increase in hydrophilicity. Additionally, the estimated water solubility of the alcohol is 33.51 mg·L⁻¹ at 25 °C, whereas the hydrocarbon is expected to be significantly less soluble based on its higher LogP [1].

physicochemical profiling partition coefficient aqueous solubility drug design

Benzylic C–H Bond Weakening Context

The C–H bonds at the 9- and 10-positions of 9,10-dihydroanthracene (DHA) have an estimated bond dissociation energy (BDE) of 78 kcal·mol⁻¹, which is approximately 20% weaker than typical unactivated C–H bonds (~98 kcal·mol⁻¹) [1]. While direct BDE data for the C–H bond at the 10-position of 9,10-dihydroanthracen-9-ol are not available in the peer-reviewed literature, the presence of the electron-withdrawing hydroxyl group at the adjacent 9-position is expected to further polarize and potentially weaken the remaining benzylic C–H bond. This class-level inference positions the alcohol as a candidate for selective hydrogen-atom-transfer chemistry distinct from DHA.

bond dissociation energy hydrogen atom transfer radical chemistry C–H activation

9,10-Dihydroanthracen-9-ol Application Scenarios


Metabolite Standard for Dioxygenase Mechanistic Studies

Because 9,10-dihydroanthracen-9-ol is produced as a distinct minor product (<5% yield) alongside the major cis-diol in naphthalene dioxygenase reactions, it is essential as an authentic reference standard for quantifying enzyme regiospecificity and for calibrating analytical methods (e.g., HPLC, GC-MS) used in biodegradation and biocatalysis research [1]. Researchers who substitute the cis-diol or the parent hydrocarbon would miss the minor pathway entirely.

Aqueous-Phase and Green Chemistry Synthesis

The significantly higher hydrophilicity of 9,10-dihydroanthracen-9-ol (LogP 2.50, water solubility 33.51 mg·L⁻¹) compared to 9,10-dihydroanthracene (LogP 4.66) makes it the preferred substrate for reactions conducted in aqueous or biphasic media, such as enzyme-catalyzed transformations, photo-oxygenations in water, or processes aligned with green chemistry principles that minimize organic solvent use [1][2].

Anthraquinone Derivative Synthesis Intermediate

The structural similarity of 9,10-dihydroanthracen-9-ol to 9,10-dihydroanthracene, which undergoes quantitative visible-light-driven oxidation to anthraquinone (100% yield under O₂, no catalyst) [1], suggests that the alcohol may serve as an alternative precursor for anthraquinone synthesis. The hydroxyl group could offer a handle for further derivatization or influence the oxidation selectivity, although direct experimental data for the alcohol are currently absent from the peer-reviewed literature.

Hydrogen-Atom Donor for Radical Reactions

Given the inherently low C–H bond dissociation energy of the dihydroanthracene scaffold (78 kcal·mol⁻¹ for DHA) [1], 9,10-dihydroanthracen-9-ol is a candidate hydrogen-atom donor for radical-chain processes such as polymerization regulation, coal liquefaction model studies, or antioxidant research. The additional hydroxyl group may further modulate the hydrogen-donation kinetics, warranting procurement for comparative BDE and kinetic studies.

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